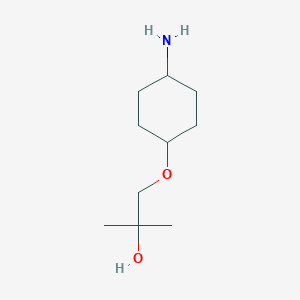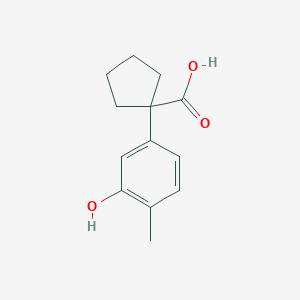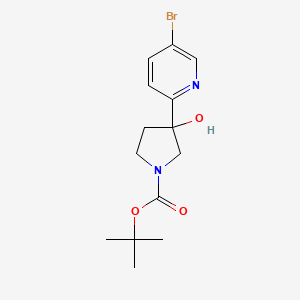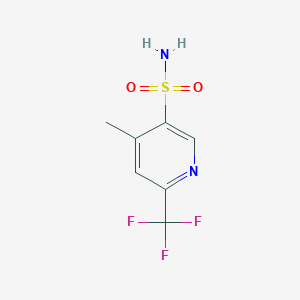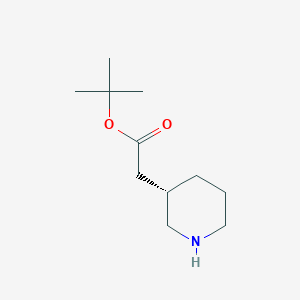
4-(3-Fluorophenoxy)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Fluorophenoxy)-2-methylbutan-2-ol is an organic compound characterized by the presence of a fluorophenoxy group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenoxy)-2-methylbutan-2-ol typically involves the reaction of 3-fluorophenol with 2-methyl-2-butanol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by the addition of 2-methyl-2-butanol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenoxy)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluorophenoxy)-2-methylbutan-2-one, while reduction could produce various alcohol derivatives .
Scientific Research Applications
4-(3-Fluorophenoxy)-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenoxy)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-fluorophenoxy)-2-methylbutan-2-ol
- 4-(3-Trifluoromethylphenoxy)-2-methylbutan-2-ol
- 4-(4-Amino-3-fluorophenoxy)-2-methylbutan-2-ol
Uniqueness
4-(3-Fluorophenoxy)-2-methylbutan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C11H15FO2 |
|---|---|
Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-(3-fluorophenoxy)-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H15FO2/c1-11(2,13)6-7-14-10-5-3-4-9(12)8-10/h3-5,8,13H,6-7H2,1-2H3 |
InChI Key |
CZKZZDYRQBZHRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCOC1=CC(=CC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl ((4-(aminomethyl)-2-oxabicyclo[2.2.2]octan-1-YL)methyl)carbamate](/img/structure/B13563880.png)
![N-Methyl-2-[4-(methylsulfanyl)phenyl]ethan-1-amine](/img/structure/B13563884.png)
![2-{3H-imidazo[4,5-b]pyridin-2-yl}ethan-1-amine hydrochloride](/img/structure/B13563888.png)
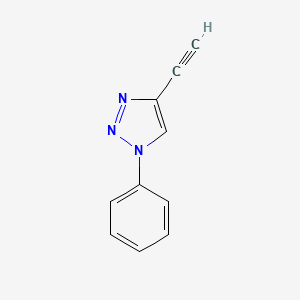
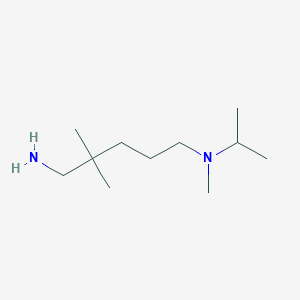
![tert-Butyl (1S,7R)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13563902.png)
![4-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13563905.png)
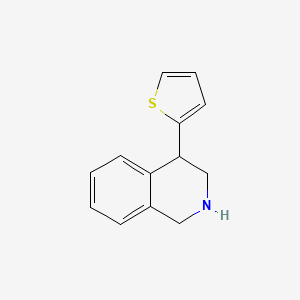
![[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13563914.png)
